molecular formula C12H15N5O B2721480 1-methyl-3-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2-dihydropyrazin-2-one CAS No. 2319804-89-0

1-methyl-3-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2-dihydropyrazin-2-one

Cat. No.: B2721480
CAS No.: 2319804-89-0
M. Wt: 245.286
InChI Key: RDZCDZLXVKDCNA-UHFFFAOYSA-N
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Description

1-methyl-3-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazole and pyrazinone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization and substitution reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2-dihydropyrazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties .

Mechanism of Action

The mechanism of action of 1-methyl-3-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2-dihydropyrazin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2-dihydropyrazin-2-one is unique due to its combination of pyrazole, azetidine, and pyrazinone rings, which confer specific chemical and biological properties. This structural uniqueness allows for diverse applications and interactions with various molecular targets .

Properties

IUPAC Name

1-methyl-3-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-15-6-4-13-11(12(15)18)16-7-10(8-16)9-17-5-2-3-14-17/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZCDZLXVKDCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CC(C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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